1-(3,4-Dichlorophenyl)propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYGECCAJOYJMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 3,4 Dichlorophenyl Propan 1 Ol
Conventional Chemical Synthesis Pathways
Conventional methods for producing 1-(3,4-dichlorophenyl)propan-1-ol primarily involve the transformation of corresponding ketones and aldehydes through well-established reaction pathways.
Direct Reduction of 1-(3,4-Dichlorophenyl)propan-1-one
A principal route to this compound is the reduction of its ketone precursor, 1-(3,4-dichlorophenyl)propan-1-one. This transformation can be achieved through several reducing agents and conditions.
Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst. This method is a cornerstone of industrial synthesis due to its efficiency and the relative ease of product isolation. For the reduction of aromatic ketones, catalysts such as palladium or platinum are often employed. Transfer hydrogenation, a safer alternative to using hazardous hydrogen gas, utilizes hydrogen donor molecules like isopropanol (B130326) or formic acid in the presence of a metal catalyst. liverpool.ac.uk Manganese(I) carbonyl complexes have shown high efficiency in the transfer hydrogenation of a variety of carbonyl substrates. researchgate.net
Metal hydrides are powerful and commonly used reducing agents for converting ketones to secondary alcohols. uop.edu.pk Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are standard choices. uop.edu.pk Sodium borohydride is a milder reagent and can be used in protic solvents like ethanol (B145695) or even water, offering a degree of selectivity. uop.edu.pk In contrast, lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), as it reacts violently with water. uop.edu.pkgoogle.com The general mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. uop.edu.pk
Table 1: Comparison of Common Metal Hydride Reducing Agents
| Reagent | Formula | Reactivity | Solvent Systems |
| Sodium Borohydride | NaBH₄ | Mild | Water, Alcohols |
| Lithium Aluminum Hydride | LiAlH₄ | Strong | Ethers (anhydrous) |
Grignard Reagent and Organolithium Additions to Aldehydes
An alternative to ketone reduction is the addition of an ethyl nucleophile to 3,4-dichlorobenzaldehyde (B146584). This is a classic carbon-carbon bond-forming reaction.
The Grignard reaction involves the treatment of an organohalide with magnesium metal to form an organomagnesium halide (Grignard reagent). youtube.com For the synthesis of this compound, ethylmagnesium bromide would be reacted with 3,4-dichlorobenzaldehyde. prepchem.comgoogle.com The reaction is typically carried out in an anhydrous ether solvent. prepchem.comgoogle.com The nucleophilic ethyl group of the Grignard reagent attacks the carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the intermediate alkoxide to furnish the desired secondary alcohol. youtube.com
Similarly, organolithium reagents, such as ethyllithium, can be used. These are generally more reactive than their Grignard counterparts and are also prepared and used under anhydrous conditions. The addition mechanism is analogous to that of the Grignard reaction.
A documented synthesis involves reacting 3,4-dichlorobenzaldehyde with a 2.71 M solution of ethyl magnesium bromide to produce this compound as a dark yellow liquid. google.com
Multi-Component Reaction Strategies Incorporating 3,4-Dichlorophenyl Moieties
Multi-component reactions (MCRs), where multiple starting materials react in a single step to form a product that incorporates substantial parts of all reactants, offer an efficient route to complex molecules. While specific MCRs for the direct synthesis of this compound are not extensively detailed in readily available literature, the principles of MCRs can be applied. For instance, a Prins-Friedel-Crafts reaction, a type of three-component reaction, has been used for the stereoselective synthesis of 4-aryltetrahydropyrans, demonstrating the potential for complex constructions in one pot. sigmaaldrich.com The arylation of methacrylic acid with the diazonium chloride of 3,4-dichloroaniline (B118046) is the first step in a multi-step process to produce a related compound, highlighting how the 3,4-dichlorophenyl moiety can be incorporated early in a synthetic sequence. google.com
Stereoselective Synthesis of this compound Enantiomers
The production of single enantiomers of this compound is of significant interest, particularly for pharmaceutical applications where one enantiomer often exhibits the desired biological activity.
Asymmetric reduction of the prochiral ketone, 1-(3,4-dichlorophenyl)propan-1-one, is the most common strategy. This can be accomplished using either chiral chemical catalysts or biocatalysts.
Chiral transition metal complexes, such as those based on ruthenium, rhodium, or palladium, are widely used for asymmetric hydrogenation and transfer hydrogenation. liverpool.ac.ukrsc.org For example, chiral Ru(II) catalysts can facilitate the enantioselective reduction of ketones. The enantiomeric excess (ee) of the product is highly dependent on the choice of the chiral ligand, catalyst, and reaction conditions.
Biocatalysis, using whole cells of microorganisms like baker's yeast (Saccharomyces cerevisiae) or isolated enzymes, offers a green and highly selective alternative. nih.gov These biocatalysts can reduce ketones to their corresponding alcohols with high yields and excellent enantioselectivities under mild conditions. nih.gov For instance, the reduction of 3-chloro-1-(3,4-dichlorophenyl)propan-1-one (B1355576) using baker's yeast can yield the (R)-alcohol with up to 97% ee.
Table 2: Selected Methods for Stereoselective Synthesis
| Method | Catalyst/Reagent | Precursor | Product Enantiomer | Reported Enantiomeric Excess (ee) |
| Biocatalytic Reduction | Baker's Yeast | 3-chloro-1-(3,4-dichlorophenyl)propan-1-one | (R)-alcohol | 74–97% |
| Asymmetric Hydrogenation | Chiral Ru(II) complexes | 1-(3,4-Dichlorophenyl)propan-1-one | (S) or (R) | Varies with ligand/conditions |
Asymmetric Catalytic Hydrogenation and Transfer Hydrogenation
The enantioselective reduction of the prochiral ketone, 3',4'-dichloropropiophenone (B46414), stands as a primary and direct route to optically active this compound. This transformation is efficiently achieved through asymmetric catalytic hydrogenation and transfer hydrogenation, employing chiral catalysts to stereoselectively deliver a hydride to the carbonyl group.
Asymmetric Hydrogenation:
This technique utilizes molecular hydrogen as the reductant in the presence of a chiral catalyst. Ruthenium-based catalysts, particularly those containing diphosphine ligands like BINAP, have demonstrated high efficiency in the asymmetric hydrogenation of various ketones. wikipedia.orgchemie-brunschwig.ch For instance, the Noyori-type catalysts, which are Ru(II) complexes with a BINAP ligand and a chiral diamine, are renowned for their exceptional activity and enantioselectivity in the hydrogenation of functionalized ketones. wikipedia.org While specific data for the asymmetric hydrogenation of 3',4'-dichloropropiophenone using these catalysts is not extensively detailed in the provided results, the general success of these systems with aryl ketones suggests their applicability. pharmtech.com
Asymmetric Transfer Hydrogenation (ATH):
ATH offers a practical alternative to asymmetric hydrogenation, as it employs readily available hydrogen donors like isopropanol or formic acid, obviating the need for high-pressure hydrogen gas. pharmtech.com Chiral ruthenium(II) complexes, such as those with N-sulfonated diamine ligands (e.g., TsDPEN), are highly effective catalysts for this transformation. pharmtech.com These reactions are often performed under mild conditions and can achieve high conversions and enantiomeric excesses (ee). For example, the asymmetric transfer hydrogenation of similar aromatic ketones using chiral Ru(II) catalysts has been shown to yield the corresponding alcohols with high enantiomeric purity. scribd.com Ruthenacycles and iridacycles have also emerged as competent catalysts for transfer hydrogenation reactions. nih.govliverpool.ac.uk
A comparative representation of these methods is provided in the table below:
| Method | Hydrogen Source | Catalyst Type | Pressure | Advantages |
| Asymmetric Hydrogenation | H₂ gas | Chiral Rhodium or Ruthenium complexes (e.g., with BINAP) | Typically elevated | High catalyst turnover, high enantioselectivity |
| Asymmetric Transfer Hydrogenation | Isopropanol, Formic Acid | Chiral Ruthenium complexes (e.g., with TsDPEN) | Atmospheric | Milder reaction conditions, avoids handling of H₂ gas |
Biocatalytic and Chemo-Enzymatic Resolution Approaches
Biocatalysis has emerged as a powerful and green alternative for the synthesis of enantiomerically pure compounds. These methods utilize enzymes or whole-cell systems to catalyze stereoselective reactions, often with high efficiency and under mild conditions.
Lipase-Mediated Kinetic Resolution
Kinetic resolution is a widely used strategy to separate a racemic mixture of this compound. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst, typically a lipase. nih.govnih.gov Lipases are a class of hydrolases that can catalyze the enantioselective acylation or deacylation of alcohols. almacgroup.commdpi.com
In a typical lipase-mediated kinetic resolution of racemic this compound, an acyl donor such as vinyl acetate (B1210297) is used in the presence of a lipase. One enantiomer is preferentially acylated, leaving the other enantiomer unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated. Lipases from Candida antarctica (CAL-B, often immobilized as Novozym 435) and Pseudomonas cepacia are commonly employed for such resolutions due to their broad substrate scope and high enantioselectivity. nih.govnih.gov The efficiency of the resolution is often expressed by the enantiomeric ratio (E-value). A high E-value indicates a high degree of selectivity.
| Lipase Source | Acyl Donor | Solvent | Key Findings |
| Pseudomonas sp. | Vinyl acetate | Diisopropyl ether (DIPE) | High E-value reported for the resolution of a structurally similar compound. nih.gov |
| Candida antarctica Lipase B (Novozym 435) | Various acyl donors | Organic solvents | Known for its high stability and enantioselectivity in resolving a wide range of alcohols. nih.gov |
Whole-Cell Biotransformations
Whole-cell biotransformations offer a cost-effective and operationally simple approach for the asymmetric reduction of 3',4'-dichloropropiophenone to this compound. nih.gov This method utilizes the inherent reductase enzymes present in microorganisms like yeast, bacteria, and fungi. researchgate.net These biocatalysts can exhibit high enantioselectivity, providing direct access to the desired enantiomer of the alcohol. nih.gov
Both growing cells and resting cells can be employed for these biotransformations. nih.gov Growing cell transformations involve adding the substrate directly to the culture medium, allowing for simultaneous cell growth and bioconversion. nih.gov Resting cell transformations, on the other hand, use harvested cells that are re-suspended in a buffer, which can simplify downstream processing. nih.gov For example, baker's yeast (Saccharomyces cerevisiae) has been successfully used for the enantioselective reduction of various ketone precursors. Marine-derived fungi have also been explored as a source of robust biocatalysts for the asymmetric reduction of aromatic ketones, demonstrating good yields and excellent enantioselectivities. nih.gov The use of recombinant whole cells overexpressing specific ketoreductases is another advanced strategy to enhance the efficiency and selectivity of the biotransformation. researchgate.netresearchgate.net
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a classical and reliable method for stereocontrolled synthesis. uclan.ac.uk In this approach, the starting material is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
For the synthesis of this compound, a chiral auxiliary could be attached to the propionyl group of the precursor ketone. The diastereoselective reduction of the resulting ketone-auxiliary conjugate would lead to a mixture of diastereomers, which can be separated. Subsequent cleavage of the auxiliary would then afford the desired enantiomer of the alcohol. While specific examples for this compound are not detailed in the provided search results, the general principle is widely applied in asymmetric synthesis. uga.edu For instance, chiral auxiliaries have been used to induce chirality during aryl migration in the synthesis of α-aryl carbonyl compounds. uclan.ac.uk
Dynamic Kinetic Resolution and Asymmetric Transformations
Dynamic kinetic resolution (DKR) is a powerful strategy that combines the kinetic resolution of a racemic starting material with in-situ racemization of the slower-reacting enantiomer. princeton.edu This allows for the theoretical conversion of 100% of the racemate into a single enantiomer of the product. scispace.com
In the context of synthesizing this compound, a DKR process could involve the lipase-catalyzed acylation of the racemic alcohol, coupled with a racemization catalyst that continuously interconverts the enantiomers of the alcohol. researchgate.net This ensures that the less reactive enantiomer is constantly converted into the more reactive one, driving the reaction towards a high yield of a single enantiomeric product. Ruthenium complexes are often employed as racemization catalysts in these chemoenzymatic DKR processes. researchgate.net
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact. sci-hub.sersc.org The synthesis of this compound can benefit from several green chemistry approaches.
Biocatalysis: As discussed in section 2.2.2, the use of enzymes and whole-cell systems represents a significant step towards greener synthesis. These biocatalytic methods operate under mild conditions (ambient temperature and pressure, neutral pH), often in aqueous media, and utilize renewable catalysts. researchgate.net This reduces energy consumption and the use of hazardous organic solvents.
Catalytic Methods: Asymmetric catalytic hydrogenation and transfer hydrogenation are atom-economical processes, with hydrogen or simple organic molecules as the reductants. wikipedia.orgpharmtech.com The use of highly active catalysts at low loadings minimizes waste generation.
Alternative Solvents: The use of greener solvents is a key aspect of green chemistry. While many organic reactions are performed in traditional volatile organic compounds, research is ongoing to replace these with more environmentally benign alternatives. For instance, some biocatalytic reactions can be performed in water or in deep eutectic solvents (DES), which are considered greener alternatives to conventional organic solvents. researchgate.net
The application of these green chemistry principles not only reduces the environmental footprint of the synthesis of this compound but can also lead to more efficient and cost-effective processes.
Solvent-Free and Aqueous Medium Reaction Development
The development of synthetic routes in solvent-free or aqueous media represents a significant step towards greener chemical manufacturing. Traditional organic solvents are often volatile, toxic, and contribute to environmental pollution. Consequently, replacing them with water or eliminating them entirely is a primary goal in modern synthetic chemistry.
Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and abundance. Research has demonstrated that water can enhance the rate and selectivity of certain organic reactions. For instance, highly effective Henry reactions, a classic carbon-carbon bond-forming method, have been successfully conducted in tap water at room temperature without the need for any catalyst or additive. thieme-connect.com This approach is not only environmentally friendly but also simplifies the procedure and reduces costs. The reaction of aldehydes with nitroalkanes in tap water has shown excellent yields, often superior to those achieved in organic solvents or even under neat (solvent-free) conditions. thieme-connect.com The use of ultrasound irradiation in aqueous media has also been shown to accelerate reactions, leading to high yields in shorter timeframes. mdpi.com
Solvent-free, or neat, reaction conditions offer the ultimate in concentration, often leading to faster reaction times and reduced waste from solvent purification and disposal. One-pot, multicomponent syntheses of various heterocyclic compounds have been successfully carried out under solvent-free conditions, sometimes facilitated by a recyclable catalyst at elevated temperatures. tandfonline.com These methods reduce by-products and minimize costs, time, and energy consumption compared to traditional stepwise syntheses. tandfonline.com
Table 1: Effect of Solvent on the Catalyst-Free Henry Reaction Yield
This table illustrates the superior performance of water as a solvent in a model catalyst-free Henry reaction compared to various organic solvents.
| Entry | Solvent | Time | Yield (%) |
| 1 | Methanol (B129727) | 7 days | Low |
| 2 | Ethanol | 7 days | Negligible |
| 3 | Dichloromethane | 7 days | Negligible |
| 4 | Toluene | 7 days | Negligible |
| 5 | Tetrahydrofuran | 7 days | Low |
| 6 | Acetonitrile | 7 days | Negligible |
| 7 | Neat (Solvent-Free) | 7 days | No Reaction |
| 8 | Tap Water | 6 hours | 96% |
| Data sourced from a representative Henry reaction between an aldehyde and a nitroalkane. thieme-connect.com |
Catalyst-Free and Recyclable Catalyst Systems
The development of catalyst-free synthetic protocols and the use of recyclable catalysts are central to sustainable chemistry. Catalyst-free reactions simplify processes, reduce costs, and eliminate the environmental burden associated with catalyst synthesis and disposal. As mentioned previously, the Henry reaction can proceed efficiently in tap water without any catalyst, demonstrating a practical application of this concept. thieme-connect.commdpi.com Such protocols are particularly valuable as they offer a straightforward and environmentally benign pathway to valuable chemical intermediates. thieme-connect.com
When catalysts are necessary to achieve desired reactivity or selectivity, the focus shifts to recyclable systems. These catalysts can be easily separated from the reaction mixture and reused multiple times without significant loss of activity, thereby minimizing waste and improving cost-effectiveness.
Examples of effective recyclable catalysts include:
Ionic Liquids: The ionic liquid [C4dabco]OH has been shown to be a highly effective and recyclable catalyst for the Henry reaction, affording high yields in short reaction times while avoiding hazardous organic solvents. niscpr.res.in This catalyst can be recovered and reused for several cycles with only a minor decrease in yield. niscpr.res.in
Azo Reagents: Ethyl 2-arylhydrazinecarboxylates, such as ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate, can function as potent organocatalysts in Mitsunobu reactions. researchgate.net These catalysts can be regenerated in a catalytic cycle using atmospheric oxygen as a benign terminal oxidant, which aligns with green chemistry principles. researchgate.net
Solid Acid Catalysts: Silica-bonded N-propylpiperazine sulfamic acid (SBPPSA) is another example of a recyclable solid acid catalyst used for one-pot, multicomponent reactions. tandfonline.com
Table 2: Recyclability of [C4dabco]OH Catalyst in a Model Henry Reaction
This table demonstrates the potential for catalyst reuse over multiple reaction cycles with minimal impact on product yield.
| Run | Time (min) | Yield (%) |
| 1 | 10 | 99 |
| 2 | 10 | 97 |
| 3 | 12 | 97 |
| 4 | 11 | 94 |
| 5 | 13 | 95 |
| 6 | 13 | 94 |
| Data sourced from the reaction of benzaldehyde (B42025) and nitromethane. niscpr.res.in |
Atom Economy and E-Factor Considerations in Process Optimization
Process optimization in modern organic synthesis is heavily influenced by green chemistry metrics designed to quantify the efficiency and environmental impact of a chemical reaction. Among the most important are Atom Economy and the Environmental Factor (E-Factor). nih.gov
Atom Economy (AE): This metric calculates the proportion of reactant atoms that are incorporated into the desired final product. nih.gov A higher atom economy signifies a more efficient reaction with less waste generated as by-products. Synthetic strategies that maximize the incorporation of starting materials into the product, such as addition reactions and multicomponent reactions, inherently have high atom economy. mdpi.comaablocks.com
E-Factor: The E-Factor is defined as the total mass of waste produced divided by the mass of the desired product. A lower E-Factor indicates less waste generation and a more environmentally acceptable process. This metric considers all sources of waste, including by-products, leftover reactants, and solvents.
The synthesis of this compound, typically achieved through the reduction of the corresponding ketone, 1-(3,4-dichlorophenyl)propan-1-one, provides a clear example of where these metrics are applied. Traditional reduction methods might use stoichiometric reducing agents that result in a low atom economy and a high E-factor due to the generation of large amounts of inorganic waste.
In contrast, modern approaches focus on improving these metrics:
Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a recyclable catalyst (e.g., Pd/C) is a highly atom-economical method, as the only by-product is theoretically zero.
By focusing on catalyst-free systems in water or developing highly efficient, recyclable catalytic processes, chemists can design synthetic routes to this compound and its analogs that exhibit high atom economy and a low E-factor, aligning the synthesis with the core principles of sustainability and green chemistry. mdpi.comwhiterose.ac.uk
Chemical Reactivity and Derivatization Pathways of 1 3,4 Dichlorophenyl Propan 1 Ol
Transformations of the Hydroxyl Functionality
The secondary hydroxyl group is a key site for various chemical reactions, including oxidation, esterification, etherification, and nucleophilic substitution.
Oxidation Reactions to Ketones and Carboxylic Acids
The secondary alcohol functionality of 1-(3,4-dichlorophenyl)propan-1-ol can be oxidized to the corresponding ketone, 1-(3,4-dichlorophenyl)propan-1-one. Common oxidizing agents for this transformation include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and chromium trioxide (CrO3). The reaction typically involves the removal of the hydroxyl hydrogen and the hydrogen attached to the carbinol carbon. chemguide.co.uk
Further oxidation to a carboxylic acid would require cleavage of a carbon-carbon bond, which is not a typical outcome for the oxidation of secondary alcohols under standard conditions. The oxidation of secondary alcohols generally stops at the ketone stage because there is no hydrogen atom on the carbonyl carbon that can be easily removed for further oxidation. chemguide.co.uk
| Reactant | Reagent(s) | Product | Reaction Type |
| This compound | Pyridinium chlorochromate (PCC) or Chromium trioxide (CrO3) | 1-(3,4-Dichlorophenyl)propan-1-one | Oxidation |
This table summarizes the oxidation of this compound.
Esterification and Etherification Reactions
Esterification: The hydroxyl group of this compound can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This reaction is typically catalyzed by an acid. google.com The process involves the reaction of an alcohol with a carboxylic acid in the presence of a catalyst to form an ester and water. google.com To drive the reaction to completion, one of the products, usually water, is removed. google.com
Etherification: Etherification of this compound can be achieved through several methods. Symmetrical ethers can be formed by the dehydration of the alcohol, often catalyzed by a strong acid or a metal catalyst like iron(III) triflate. nih.govnih.gov Unsymmetrical ethers can be synthesized by reacting the alcohol with another alcohol in the presence of a suitable mediator, such as an alkoxyhydrosilane, or through transetherification reactions. nih.govrsc.orgrsc.org These reactions often proceed via the formation of a carbocation at the benzylic position. rsc.orgrsc.org
| Reaction Type | Reactants | Catalyst/Mediator | Product Type |
| Esterification | This compound, Carboxylic Acid | Acid Catalyst | Ester |
| Symmetrical Etherification | This compound | Iron(III) triflate or Strong Acid | Symmetrical Ether |
| Unsymmetrical Etherification | This compound, Second Alcohol | Alkoxyhydrosilane | Unsymmetrical Ether |
This table outlines the esterification and etherification reactions of this compound.
Nucleophilic Substitution of the Hydroxyl Group
The hydroxyl group of a benzylic alcohol like this compound is a poor leaving group (OH-). libretexts.org To facilitate nucleophilic substitution, the hydroxyl group must first be protonated by an acid to form a good leaving group, water (H2O). libretexts.org This allows for SN1-type reactions, where a carbocation is formed as an intermediate. libretexts.orgucalgary.ca The resulting resonance-stabilized benzylic carbocation can then be attacked by a variety of nucleophiles. ucalgary.ca
Alternatively, the substitution can be promoted by Lewis acids or other catalysts that activate the hydroxyl group. rsc.orgthieme-connect.comacs.org This direct substitution method avoids the need for harsh acidic conditions. thieme-connect.com Common nucleophiles include halides, amines, and thiols, leading to the formation of the corresponding substituted products. rsc.org
Reactions Involving the Dichlorophenyl Moiety
The 3,4-dichlorophenyl group can also participate in chemical transformations, primarily through electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution Reactions
The chlorine atoms on the benzene (B151609) ring are deactivating, ortho-, para-directing groups for electrophilic aromatic substitution. atamanchemicals.comwikipedia.org This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the chlorine atoms. However, due to steric hindrance between the two chlorine atoms, substitution is more likely to occur at the positions ortho to each chlorine that are not between them. The presence of the 1-hydroxypropyl group at position 1 further influences the regioselectivity of the substitution.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. minia.edu.egksu.edu.sa For example, nitration of 1,2-dichlorobenzene (B45396), a related compound, yields 1,2-dichloro-4-nitrobenzene as the major product. atamanchemicals.comwikipedia.org
Metal-Catalyzed Cross-Coupling Reactions at Aryl Halide Positions
The carbon-chlorine bonds on the dichlorophenyl ring can participate in metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. eie.grwikipedia.org Common examples include the Suzuki, Heck, and Sonogashira reactions, which typically employ palladium catalysts. eie.grwikipedia.org
These reactions involve the oxidative addition of the aryl halide to a low-valent metal catalyst, followed by transmetalation with a coupling partner (e.g., an organoboron compound in the Suzuki reaction) and subsequent reductive elimination to form the final product and regenerate the catalyst. wikipedia.org These methods allow for the introduction of a wide variety of substituents, such as alkyl, aryl, and vinyl groups, at the positions of the chlorine atoms. nih.gov Iron-catalyzed cross-coupling reactions have also been developed as a more cost-effective and environmentally friendly alternative. nih.govnih.gov
| Reaction Type | Coupling Partner | Catalyst | Bond Formed |
| Suzuki Coupling | Organoboron compound | Palladium | Carbon-Carbon |
| Heck Coupling | Alkene | Palladium | Carbon-Carbon |
| Sonogashira Coupling | Terminal alkyne | Palladium and Copper | Carbon-Carbon |
| Buchwald-Hartwig Amination | Amine | Palladium | Carbon-Nitrogen |
This table provides examples of metal-catalyzed cross-coupling reactions applicable to the dichlorophenyl moiety.
Modifications of the Propyl Chain
The three-carbon propyl chain provides several sites for chemical modification, allowing for the synthesis of a wide range of analogs. These modifications can significantly alter the molecule's physical, chemical, and biological properties.
Chain Elongation and Shortening Methodologies
Altering the length of the alkyl chain attached to the benzylic carbon can be achieved through multi-step synthetic sequences. These transformations typically involve initial oxidation of the secondary alcohol to the corresponding ketone, followed by reactions to either add or remove carbon atoms.
Chain Elongation:
A common strategy for extending the carbon chain involves the conversion of the alcohol to a ketone, followed by a Wittig reaction. The resulting alkene can then be hydrogenated to yield a saturated alkyl chain. For instance, to extend the propyl chain to a butyl chain, the following sequence can be envisioned:
Oxidation: this compound is first oxidized to 1-(3,4-dichlorophenyl)propan-1-one using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by Swern oxidation to avoid over-oxidation. Current time information in Chatham County, US.
Wittig Reaction: The resulting ketone undergoes a Wittig reaction with a methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) ylide. This reaction replaces the carbonyl oxygen with a methylene (B1212753) group, forming 1-(3,4-dichlorophenyl)but-1-ene.
Hydrogenation: The double bond in the butene derivative is then reduced by catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) to yield 1-(3,4-dichlorophenyl)butan-1-ol.
A summary of a potential chain elongation pathway is presented in Table 1.
Table 1: Proposed Reaction Scheme for Propyl Chain Elongation
| Step | Reactant | Reagent(s) | Product |
|---|---|---|---|
| 1 | This compound | Pyridinium chlorochromate (PCC) | 1-(3,4-Dichlorophenyl)propan-1-one |
| 2 | 1-(3,4-Dichlorophenyl)propan-1-one | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-(3,4-Dichlorophenyl)but-1-ene |
| 3 | 1-(3,4-Dichlorophenyl)but-1-ene | H₂, Pd/C | 1-(3,4-Dichlorophenyl)butan-1-ol |
Chain Shortening:
Chain shortening can be a more challenging transformation. One potential, albeit harsh, method involves the oxidative cleavage of the propyl group. When an alkylbenzene is treated with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄), the entire alkyl chain is typically oxidized down to a carboxylic acid, provided there is at least one benzylic hydrogen. libretexts.orgnerdfighteria.info This would result in the formation of 3,4-dichlorobenzoic acid, effectively removing the entire propyl alcohol moiety.
A more controlled, stepwise degradation would be necessary to shorten the chain by a single carbon. One hypothetical approach could involve:
Oxidation: Conversion of this compound to 1-(3,4-dichlorophenyl)propan-1-one.
α-Halogenation: Selective halogenation at the α-position to the carbonyl group.
Favorskii Rearrangement or similar degradation: Subsequent reactions to extrude a carbon atom.
However, such multi-step sequences can be low-yielding and complex. A more direct, albeit still challenging, approach for converting the propyl group to an ethyl group would be desirable but is not commonly reported for this specific substrate. The synthesis of the corresponding ethanol (B145695) derivative, 1-(3,4-dichlorophenyl)ethanol, is typically achieved through the reduction of 3,4-dichloroacetophenone.
Introduction of Additional Functional Groups
The propyl chain of this compound offers several positions for the introduction of new functional groups, which can dramatically influence the molecule's properties.
Functionalization at the Benzylic Position (C1 of the propyl chain):
The benzylic carbon, being adjacent to the aromatic ring and bearing the hydroxyl group, is the most activated position for functionalization.
Halogenation: The hydroxyl group can be replaced by a halogen. For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can introduce a chlorine or bromine atom, respectively, at the benzylic position. This benzylic halide is a versatile intermediate for subsequent nucleophilic substitution reactions.
Amination: The benzylic hydroxyl can be converted to an amino group. This can be achieved by converting the alcohol to a leaving group (e.g., a tosylate) followed by reaction with ammonia (B1221849) or a primary/secondary amine. Direct reductive amination of the corresponding ketone, 1-(3,4-dichlorophenyl)propan-1-one, is another viable route to introduce an amino group at this position, yielding 1-(3,4-dichlorophenyl)propan-1-amine. nih.gov
Functionalization at the Terminal Methyl Group (C3 of the propyl chain):
Selective functionalization of the terminal methyl group is challenging due to its lower reactivity compared to the benzylic position. However, radical halogenation can be a potential method.
Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide (NBS) with a radical initiator like AIBN), it is possible to introduce a bromine atom at the terminal carbon, although competitive bromination at the benzylic position is likely and may be the major pathway. nerdfighteria.info The selectivity can be influenced by the specific reaction conditions.
Functionalization at the Methylene Group (C2 of the propyl chain):
Table 2 summarizes some potential derivatization reactions on the propyl chain.
Table 2: Potential Derivatization of the Propyl Chain
| Position of Functionalization | Reaction Type | Reagent(s) | Potential Product |
|---|---|---|---|
| C1 (Benzylic) | Halogenation | Thionyl chloride (SOCl₂) | 1-Chloro-1-(3,4-dichlorophenyl)propane |
| C1 (Benzylic) | Amination (via ketone) | NH₃, H₂, Catalyst | 1-(3,4-Dichlorophenyl)propan-1-amine |
| C3 (Terminal) | Radical Halogenation | N-Bromosuccinimide (NBS), AIBN | 3-Bromo-1-(3,4-dichlorophenyl)propan-1-ol |
Stereochemical Investigations of 1 3,4 Dichlorophenyl Propan 1 Ol
Determination of Absolute and Relative Configuration
The definitive assignment of the absolute configuration of a chiral molecule is fundamental to understanding its stereospecific interactions. For 1-(3,4-Dichlorophenyl)propan-1-ol, while specific studies detailing the determination of its absolute configuration are not extensively documented in publicly available literature, established methodologies can be applied.
One of the most conclusive methods for determining absolute configuration is single-crystal X-ray crystallography . This technique provides a three-dimensional map of the electron density in a crystalline solid, allowing for the unambiguous assignment of the spatial arrangement of atoms. For this compound, co-crystallization with a chiral resolving agent of known absolute configuration can facilitate the determination of the absolute stereochemistry of each enantiomer.
Another powerful technique involves the use of Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents . By reacting the alcohol with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its derivatives, diastereomeric esters are formed. The differing spatial environments of the protons in these diastereomers lead to distinct chemical shifts in the ¹H NMR spectrum, which can be analyzed to deduce the absolute configuration of the original alcohol. For instance, the analysis of the proton signals of the resulting bis-(R)-MPA and bis-(S)-MPA derivatives can allow for the assignment of the absolute configuration. mdpi.com
Furthermore, chiroptical methods such as Electronic Circular Dichroism (ECD) can be employed. This technique measures the differential absorption of left and right circularly polarized light. By comparing the experimentally obtained ECD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be assigned. nih.gov
Chiral Separation Techniques for Enantiomer Isolation
The separation of the enantiomers of this compound is essential for studying their individual properties. Chiral chromatography is the most common and effective method for achieving this separation.
High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a cornerstone technique for the analytical and preparative separation of enantiomers. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), have demonstrated broad applicability in resolving a wide range of chiral compounds. ucl.ac.be
For the separation of compounds structurally similar to this compound, such as 3-(benzyl(methyl)amino)-1-(3,4-dichlorophenyl)propan-1-ol, a Chiralcel OD-H column has been successfully employed. rsc.org This CSP consists of cellulose tris(3,5-dimethylphenylcarbamate) coated onto a silica (B1680970) gel support. The separation is typically achieved using a mobile phase composed of a mixture of hexane (B92381) and isopropanol (B130326). rsc.org The differential interaction of the enantiomers with the chiral selector of the stationary phase leads to different retention times, allowing for their separation.
Table 1: Representative HPLC Conditions for Chiral Separation of a Related Compound
| Parameter | Value |
| Column | Chiralcel OD-H |
| Mobile Phase | Hexane : Isopropanol (95 : 5) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 200 nm |
| Retention Time (minor) | 10.39 min |
| Retention Time (major) | 13.56 min |
| Data for 3-(benzyl(methyl)amino)-1-(3,4-dichlorophenyl)propan-1-ol rsc.org |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations. SFC typically uses supercritical carbon dioxide as the main mobile phase component, often modified with a small amount of an organic solvent like methanol (B129727), ethanol (B145695), or isopropanol. researchgate.netpharmtech.com The low viscosity and high diffusivity of supercritical fluids allow for faster separations and reduced solvent consumption compared to HPLC. researchgate.net
Polysaccharide-based CSPs are also widely used in SFC. uva.esnih.gov For the separation of this compound, columns such as those based on cellulose tris(3,5-dichlorophenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) could be effective. nih.gov The choice of the co-solvent and its concentration, as well as the column temperature and backpressure, are critical parameters that need to be optimized to achieve baseline separation of the enantiomers.
Diastereoselective Synthesis and Reaction Strategies
The enantioselective synthesis of this compound is crucial for accessing the individual enantiomers in high purity. A common and effective strategy is the asymmetric reduction of the corresponding prochiral ketone, 1-(3,4-Dichlorophenyl)propan-1-one. bldpharm.com
This reduction can be achieved using various chiral reducing agents or catalyst systems. One approach involves the use of chiral borane (B79455) reagents in the presence of a chiral ligand. Another highly effective method is asymmetric transfer hydrogenation . For instance, a related compound, (R)-3-Chloro-1-(3,4-dichlorophenyl)propan-1-ol, has been synthesized, indicating the feasibility of such stereoselective transformations within this molecular framework. bldpharm.com
Enzymatic reductions also offer a green and highly enantioselective route. Hydrolases from various sources have been used for the enantioselective hydrolysis of the acetates of similar 1-arylpropanols, yielding the chiral alcohols with high optical purity. researchgate.net
A general synthetic approach would involve:
Synthesis of the precursor ketone: 1-(3,4-Dichlorophenyl)propan-1-one can be synthesized via a Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396) with propanoyl chloride.
Asymmetric reduction: The ketone is then reduced using a chiral catalyst system, such as a ruthenium complex with a chiral ligand (e.g., a derivative of BINAP or a chiral diamine), to stereoselectively produce either the (R)- or (S)-enantiomer of this compound.
Conformational Analysis and Interconversion Studies
The molecule will exist as a mixture of different rotamers, with the relative populations of these conformers determined by their steric and electronic interactions. The most stable conformations will seek to minimize steric hindrance between the bulky 3,4-dichlorophenyl group, the ethyl group, and the hydroxyl group attached to the chiral center. libretexts.org
Computational methods, such as Density Functional Theory (DFT) calculations, can be used to model the potential energy surface of the molecule and identify the most stable conformers. ethz.ch Experimental techniques like NMR spectroscopy can provide information about the average conformation in solution through the analysis of coupling constants and Nuclear Overhauser Effects (NOEs). researchgate.net
Interconversion between different conformations typically occurs rapidly at room temperature. However, at very low temperatures, the rotation around single bonds can be restricted, potentially allowing for the observation of individual conformers.
Computational and Theoretical Chemistry Studies of 1 3,4 Dichlorophenyl Propan 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of 1-(3,4-dichlorophenyl)propan-1-ol. These calculations provide a foundational understanding of the molecule's geometry, stability, and electronic characteristics.
Before any properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process begins with a conformational search to identify various possible spatial arrangements (conformers) of the atoms, followed by geometry optimization to find the lowest energy, and thus most stable, conformation.
A comprehensive conformational analysis is typically performed using molecular mechanics force fields. For analogous compounds, studies have utilized programs like the MacroModel software to generate a multitude of possible structures. uantwerpen.be These initial structures are then subjected to geometry optimization using more accurate quantum mechanical methods. A common approach involves the B3LYP functional with a basis set such as 6-31G(d) or 6-311++G(d,p). uantwerpen.beacs.org This process calculates the forces on each atom and adjusts their positions until a minimum energy structure is found. For complex molecules, multiple low-energy conformers may exist, and their relative energies are calculated to identify the most stable ground-state structure, which is then used for subsequent analyses. uantwerpen.be For example, a computational study on a similar thiourea (B124793) derivative identified 95 different conformers, which were then optimized to find the true ground state. uantwerpen.be
Table 1: Example of Relative Energies for Different Conformers of an Analogous Compound This table illustrates the typical output of a conformational search and energy calculation, showing the relative stability of different conformers. Data is hypothetical, based on findings for similar molecules.
| Conformer ID | Method/Basis Set | Relative Energy (kcal/mol) |
| Conf-1 (Lowest Energy) | B3LYP/6-311++G(d,p) | 0.00 |
| Conf-2 | B3LYP/6-311++G(d,p) | 1.25 |
| Conf-3 | B3LYP/6-311++G(d,p) | 2.10 |
| Conf-4 | B3LYP/6-311++G(d,p) | 2.88 |
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a key part of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. science.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For aromatic compounds, these orbitals are often distributed across the π-system. In a related dichlorophenyl derivative, the HOMO was found to be distributed over the entire molecule except for a trifluoromethyl group, while the LUMO was localized on one of the phenyl rings and adjacent groups. uantwerpen.be This distribution helps predict which parts of the molecule are most likely to participate in electron-transfer processes.
Table 2: Calculated Frontier Orbital Energies and Related Quantum Chemical Descriptors This table presents typical electronic properties calculated for molecules similar to this compound using DFT methods.
| Parameter | Description | Typical Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -3.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.5 to 4.5 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.75 to 2.25 |
| Electrophilicity Index (ω) | Describes the ability to accept electrons | Varies based on calculation |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive behavior of a molecule. uni-muenchen.de It illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). uni-muenchen.deresearchgate.net The MEP map is color-coded, typically with red indicating regions of negative electrostatic potential (prone to electrophilic attack) and blue indicating regions of positive electrostatic potential (prone to nucleophilic attack). mdpi.com
For this compound, the MEP map would be expected to show a negative potential (red) around the electronegative oxygen atom of the hydroxyl group and the chlorine atoms. epa.gov These sites represent the most likely points for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms on the aromatic ring would likely exhibit a positive potential (blue), making them susceptible to nucleophilic attack. uni-muenchen.deepa.gov This analysis is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor. researchgate.net
Theoretical vibrational analysis is performed to confirm that an optimized geometry represents a true energy minimum (i.e., no imaginary frequencies) and to aid in the interpretation of experimental infrared (IR) and Raman spectra. nih.gov By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. researchgate.net
When this theoretical spectrum is compared with an experimental one, a strong correlation validates the accuracy of the computational method and the optimized structure. uantwerpen.be Potential Energy Distribution (PED) analysis is often used to assign specific vibrational modes to the calculated frequencies, such as C-H stretching, C=C bending, or C-Cl stretching. researchgate.net For related molecules, DFT calculations have successfully reproduced experimental IR and Raman spectra, allowing for a detailed assignment of the observed spectral bands. researchgate.net
Molecular Dynamics Simulations for Solvent and Conformational Effects
While quantum calculations are excellent for isolated molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in the presence of a solvent or in complex biological environments. nih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, providing insight into conformational flexibility and intermolecular interactions. nih.gov
For a molecule like this compound, MD simulations can reveal how its conformation changes in a solvent like water and how it interacts with solvent molecules through hydrogen bonding. uantwerpen.be In the context of drug design, MD simulations are essential for studying how a ligand binds to a protein target. For instance, simulations of a similar dichlorophenyl compound were used to analyze its stability within the binding site of the enzyme Candida albicans lanosterol (B1674476) 14α-demethylase (CaCYP51), confirming that a specific enantiomer formed a stable complex, which was consistent with its observed biological activity. nih.govnih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. patonlab.com By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, chemists can determine the most likely reaction pathway and predict reaction rates. researchgate.net
For reactions involving this compound, such as its oxidation to the corresponding ketone or its esterification, DFT calculations can be employed to model the process. chemchart.com Researchers can identify the transition state structures and calculate the activation energy barriers. researchgate.net A lower activation energy indicates a more favorable reaction pathway. This type of analysis can explain the selectivity of a reaction and guide the development of new synthetic methods or catalysts. patonlab.com For example, studies on the esterification of similar alcohols have used DFT to compare different possible mechanisms, such as those involving four- or six-membered cyclic transition states, to determine the most energetically favorable route. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of 1 3,4 Dichlorophenyl Propan 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 1-(3,4-Dichlorophenyl)propan-1-ol. One-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of each nucleus, while multi-dimensional techniques are essential for definitive assignments.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
To definitively assign the proton and carbon signals of this compound, a combination of 2D NMR experiments is employed. rsc.org
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show a clear correlation between the proton on C1 (the carbinol proton) and the adjacent methylene (B1212753) (CH₂) protons on C2. Further correlation would be observed between the C2 methylene protons and the terminal methyl (CH₃) protons on C3, confirming the propyl chain's connectivity.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to their directly attached carbon atoms. This allows for the unambiguous assignment of each carbon signal based on the previously identified proton signals. For instance, the signal for the carbinol proton (H1) would correlate with the C1 carbon signal, and the aromatic proton signals would correlate with their respective carbon signals in the dichlorophenyl ring.
The carbinol proton (H1) showing correlations to the aromatic carbons C1' and C2'/C6' of the dichlorophenyl ring, confirming the attachment of the propanol (B110389) chain to the ring.
Aromatic protons showing correlations to neighboring and ipso-carbons, helping to confirm their positions relative to the chloro- and propyl-substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound (Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary.)
| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |
| H1/C1 | ~4.8 (t) | ~74 | H2 | C2, C3, C1', C2', C6' |
| H2/C2 | ~1.8 (m) | ~32 | H1, H3 | C1, C3, C1' |
| H3/C3 | ~0.9 (t) | ~10 | H2 | C1, C2 |
| H2'/C2' | ~7.5 (d) | ~130 | - | C4', C6', C1 |
| H5'/C5' | ~7.4 (d) | ~128 | H6' | C1', C3', C4' |
| H6'/C6' | ~7.2 (dd) | ~132 | H5' | C2', C4', C1 |
| C1' | - | ~144 | - | - |
| C3' | - | ~131 | - | - |
| C4' | - | ~133 | - | - |
| OH | Variable | - | H1 (sometimes) | C1, C2 |
Stereochemical Assignment through Chiral Shift Reagents and NOESY
Since C1 is a stereocenter, this compound exists as a pair of enantiomers ((R) and (S)). Determining the absolute configuration or the enantiomeric excess of a sample requires specialized NMR techniques.
Chiral Shift Reagents (CSRs): Lanthanide-based chiral shift reagents, such as complexes of Europium or Praseodymium with chiral ligands (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used to resolve the signals of enantiomers. The CSR forms a transient diastereomeric complex with the alcohol. Because diastereomers have different physical properties, their corresponding nuclei are no longer chemically equivalent in the NMR spectrum, leading to separate signals for the (R) and (S) enantiomers. The integration of these separated signals allows for the determination of enantiomeric excess.
Nuclear Overhauser Effect Spectroscopy (NOESY): While NOESY is primarily used to determine through-space proximity of nuclei, its application in stereochemical assignment for a molecule like this typically involves creating a derivative with a second, known stereocenter. rsc.org By forming a diastereomer (e.g., through esterification with a chiral acid), the relative configuration can be determined. NOESY experiments on the diastereomer would reveal different spatial relationships and internuclear distances for each isomer, allowing for the assignment of the relative stereochemistry of the two centers. Once the relative configuration is known, and the absolute configuration of the introduced center is known, the absolute configuration of C1 can be deduced.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Detailed Vibrational Mode Assignment and Interpretation
The vibrational spectrum of this compound can be divided into contributions from the hydroxyl group, the propyl chain, and the dichlorophenyl ring. uantwerpen.beresearchgate.net Theoretical calculations using Density Functional Theory (DFT) are often employed to aid in the assignment of complex vibrational modes. researchgate.net
Table 2: Key Vibrational Mode Assignments for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Notes |
| O-H Stretch | Alcohol | 3600 - 3200 | Strong, Broad | Weak | Position and shape are highly sensitive to hydrogen bonding. A sharp band around 3600 cm⁻¹ indicates a free OH group. |
| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 | Medium to Weak | Strong | Characteristic of sp² C-H bonds. |
| C-H Stretch (Aliphatic) | Propyl Chain | 3000 - 2850 | Strong | Strong | Includes asymmetric and symmetric stretches of CH₃ and CH₂ groups. |
| C=C Stretch (Aromatic) | Phenyl Ring | 1600 - 1450 | Medium to Strong | Medium to Strong | A series of bands characteristic of the benzene (B151609) ring. |
| C-H Bending (Aliphatic) | Propyl Chain | 1470 - 1370 | Medium | Medium | Includes scissoring and bending modes of CH₃ and CH₂ groups. |
| C-O Stretch | Alcohol | 1260 - 1000 | Strong | Weak to Medium | The exact position helps identify the alcohol as secondary. |
| C-Cl Stretch | Dichlorophenyl | 800 - 600 | Strong | Strong | The presence of two strong bands in this region is indicative of dichlorination. |
| Aromatic C-H Out-of-Plane Bend | Phenyl Ring | 900 - 675 | Strong | Weak | The pattern is highly diagnostic of the substitution pattern on the benzene ring (1,2,4-trisubstituted). |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the precise elemental composition of a molecule. researchgate.net For this compound, HRMS can readily distinguish its formula (C₉H₁₀Cl₂O) from other potential combinations of atoms that might have a similar nominal mass.
The monoisotopic mass of this compound is 204.01086 Da. uni.lu An HRMS instrument can measure this mass with an accuracy of a few parts per million (ppm), providing strong evidence for the proposed elemental formula.
A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A compound with two chlorine atoms, like this compound, will exhibit a characteristic cluster of peaks for the molecular ion (M) and its isotopologues:
M peak (containing two ³⁵Cl atoms): Highest abundance (relative intensity ~100%).
M+2 peak (containing one ³⁵Cl and one ³⁷Cl): Relative intensity of ~65%.
M+4 peak (containing two ³⁷Cl atoms): Relative intensity of ~10%.
This distinctive 100:65:10 ratio is a clear indicator of the presence of two chlorine atoms in the molecule.
Table 3: Predicted High-Resolution m/z Values for Adducts of this compound uni.lu
| Adduct Ion | Formula | Predicted m/z |
| [M+H]⁺ | [C₉H₁₁Cl₂O]⁺ | 205.01814 |
| [M+Na]⁺ | [C₉H₁₀Cl₂NaO]⁺ | 227.00008 |
| [M+K]⁺ | [C₉H₁₀Cl₂KO]⁺ | 242.97402 |
| [M-H]⁻ | [C₉H₉Cl₂O]⁻ | 203.00358 |
| [M+H-H₂O]⁺ | [C₉H₉Cl₂]⁺ | 187.00812 |
Fragmentation Pathway Analysis and Mechanistic Insights
The structural elucidation of this compound in the gas phase is significantly aided by mass spectrometry (MS), particularly through the analysis of its fragmentation patterns upon ionization. While a detailed experimental fragmentation study on this specific compound is not extensively published, a mechanistic pathway can be inferred based on the fundamental principles of mass spectrometry and the known behavior of analogous compounds, such as propan-1-ol and other substituted phenylalkanols. docbrown.info
Upon electron impact (EI) or electrospray ionization (ESI), the molecule is expected to form a molecular ion ([M]⁺• or [M+H]⁺). The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.
A primary and highly probable fragmentation pathway involves the alpha-cleavage adjacent to the oxygen atom of the hydroxyl group. This is a common fragmentation route for alcohols. The cleavage of the C1-C2 bond would result in the formation of a stable, resonance-stabilized benzylic cation.
Proposed Fragmentation Pathway:
Formation of the Molecular Ion: C₉H₁₀Cl₂O + e⁻ → [C₉H₁₀Cl₂O]⁺• + 2e⁻ (m/z ≈ 204/206/208, showing isotopic pattern for two chlorine atoms)
Alpha-Cleavage: The most favorable fragmentation is the loss of an ethyl radical (•CH₂CH₃) from the molecular ion. This yields the highly stable resonance-stabilized oxonium ion, which is also a benzylic cation. [C₉H₁₀Cl₂O]⁺• → [C₇H₅Cl₂O]⁺ + •CH₂CH₃ The resulting fragment ion, the 3,4-dichlorobenzaldehyde (B146584) cation, would be observed at m/z 175/177/179.
Loss of Water: Another characteristic fragmentation for alcohols is the loss of a water molecule (H₂O) from the molecular ion, particularly in chemical ionization or ESI. [C₉H₁₀Cl₂O]⁺• → [C₉H₈Cl₂]⁺• + H₂O This would result in an ion at m/z 186/188/190.
Further Fragmentation of the Dichlorophenyl Moiety: The dichlorophenyl-containing fragments can undergo further characteristic fragmentations, such as the loss of chlorine radicals (•Cl) or hydrogen chloride (HCl).
The predicted collision cross section (CCS) values for various adducts of (1R)-1-(3,4-dichlorophenyl)propan-1-ol provide further insight into the ion structures in the gas phase. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 205.01814 | 137.7 |
| [M+Na]⁺ | 227.00008 | 147.5 |
| [M-H]⁻ | 203.00358 | 139.8 |
| [M+H-H₂O]⁺ | 187.00812 | 134.6 |
Table 1: Predicted Collision Cross Section (CCS) values for adducts of (1R)-1-(3,4-dichlorophenyl)propan-1-ol. uni.lu
The base peak in the mass spectrum would likely be the m/z 175 fragment, resulting from the highly favorable alpha-cleavage, due to the stability of the resulting cation. The presence and relative intensities of these and other fragments would allow for the unambiguous identification of the this compound structure.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not readily found in the surveyed literature, the analysis of closely related derivatives offers significant insights into its likely solid-state conformation and packing.
Studies on derivatives often reveal how modifications to the parent structure influence the crystal packing and intermolecular interactions. For instance, the crystal structure of (4Z)-1-(3,4-dichlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one, which contains the 3,4-dichlorophenyl moiety, has been determined. researchgate.net In this derivative, the dihedral angle between the central pyrazole (B372694) ring and the dichlorobenzene ring is a key conformational parameter. researchgate.net The crystal packing is stabilized by weak C-H···π interactions and aromatic π–π stacking. researchgate.net
In another related structure, 2-(1H-Benzotriazol-1-yl)-3-(2,6-dichlorophenyl)-1-phenylpropan-1-ol, the asymmetric unit contains two crystallographically independent molecules with similar conformations. nih.gov The crystal structure is stabilized by intramolecular O—H···N hydrogen bonds and weak intermolecular C—H···N hydrogen bonds, which link the molecules into chains. nih.gov Furthermore, π–π stacking between the dichlorophenyl rings contributes to the stability of the crystal structure. nih.gov
The analysis of the crystal structure of 2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol and its enantiomers has also been reported. nih.gov The determination of the absolute configuration of the enantiomers was achieved through X-ray diffraction, highlighting the power of this technique in stereochemical analysis. nih.gov
These examples demonstrate that the solid-state structure of derivatives of this compound is significantly influenced by hydrogen bonding and π–π stacking interactions. It is highly probable that this compound would also exhibit intermolecular hydrogen bonding involving the hydroxyl group, leading to the formation of chains or other supramolecular assemblies in the solid state. The dichlorophenyl group would likely participate in π–π stacking or other halogen-involved interactions.
A representative table of crystallographic data for a related derivative is provided below.
| Parameter | Value |
| Chemical Formula | C₁₈H₁₄Cl₂N₂O₂ |
| Crystal System | Not specified |
| Space Group | Not specified |
| a (Å) | Not specified |
| b (Å) | Not specified |
| c (Å) | Not specified |
| α (°) | Not specified |
| β (°) | Not specified |
| γ (°) | Not specified |
| Volume (ų) | 1665.87 (18) |
| Z | Not specified |
| Density (calculated) (Mg m⁻³) | 1.440 |
Table 2: Crystallographic data for (4Z)-1-(3,4-dichlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one. researchgate.net
Role of 1 3,4 Dichlorophenyl Propan 1 Ol As a Key Synthetic Building Block
Precursor in the Synthesis of Complex Organic Scaffolds
1-(3,4-Dichlorophenyl)propan-1-ol is recognized as a valuable building block in organic synthesis. cymitquimica.com Its structure, which combines a halogenated aromatic ring with a propanol (B110389) backbone, makes it a point of interest for creating more elaborate molecules. The synthesis of this compound and its analogs often starts from the corresponding ketone, 1-(3,4-dichlorophenyl)propan-1-one, which is then reduced to the alcohol. bldpharm.com This reduction can be performed enantioselectively to yield specific chiral versions (enantiomers) of the alcohol, such as (S)-1-(3,4-dichlorophenyl)propan-1-ol.
The presence of the dichlorophenyl group and the hydroxyl functional group allows for a variety of subsequent chemical transformations. This versatility enables chemists to incorporate the dichlorophenylpropyl motif into larger, more complex molecular architectures. For instance, similar structures are used in the synthesis of intricate heterocyclic compounds. A notable example is the creation of 2-aryl-3-azolyl-1-indolyl-propan-2-ols, which involves multi-step synthetic routes where a substituted propanol structure is a key component. nih.gov The synthesis of such complex molecules highlights the strategic importance of having well-defined building blocks like this compound readily available.
The general synthetic pathway to access this building block is outlined below:
| Starting Material | Reaction | Product |
| 1-(3,4-Dichlorophenyl)propan-1-one | Reduction | This compound |
This table illustrates the fundamental transformation required to produce the title compound, which then becomes available for more complex synthetic endeavors.
Intermediacy in the Formation of Chiral Compounds for Materials Science Applications
The chirality of this compound is one of its most significant features. The carbon atom bearing the hydroxyl group is a stereocenter, meaning the compound can exist in two non-superimposable mirror-image forms, (R) and (S). This chirality is crucial as it can be transferred to new, larger molecules, influencing their three-dimensional structure and, consequently, their properties.
While much of the research into chiral compounds derived from such building blocks is focused on pharmaceuticals, the principles are directly applicable to materials science. cymitquimica.com Chiral molecules are increasingly being investigated for applications in:
Chiral Liquid Crystals: The introduction of a chiral center can induce helical twisting in liquid crystalline phases, a property essential for certain display technologies.
Asymmetric Catalysis: Chiral ligands, often derived from chiral alcohols, are used to create catalysts that can direct a chemical reaction to produce a specific enantiomer of a product.
Chiral Polymers: Polymers synthesized from chiral monomers can exhibit unique optical properties, such as circular dichroism, which are valuable in optical devices and sensors.
The synthesis of chiral compounds often relies on the enzymatic kinetic resolution of a racemic mixture. For example, lipases can be used to selectively acylate one enantiomer of an alcohol, allowing for the separation of the two forms. mdpi.com This method provides access to enantiomerically pure (R)- or (S)-1-(3,4-dichlorophenyl)propan-1-ol, which can then be used to build chiral materials. The dichlorophenyl group can enhance properties like thermal stability or specific electronic interactions within the final material.
Utilization in Polymer Chemistry and Advanced Materials Development (non-biomedical)
The structural elements of this compound make it a candidate for integration into polymers and other advanced materials. The hydroxyl group provides a reactive site for polymerization or for grafting onto a polymer backbone. The dichlorinated phenyl ring imparts specific properties to the resulting material, including increased lipophilicity, thermal stability, and modified electronic characteristics due to the electron-withdrawing nature of the chlorine atoms.
One area of application is in the development of functional linkers for solid-phase synthesis. For example, dichlorophenyl methanol (B129727) derivatives have been developed as stable linkers for attaching molecules to a polymer support. nih.gov These linkers are designed to be stable under a wide range of reaction conditions but can be cleaved selectively when needed. nih.gov By analogy, this compound could be adapted for similar purposes, with the propyl group potentially offering different steric and electronic properties compared to a methyl group.
The compound could be incorporated into polymers in two main ways:
As a monomer: The hydroxyl group could be converted into a polymerizable group (e.g., an acrylate (B77674) or vinyl ether), and the resulting monomer could be polymerized, introducing the dichlorophenylpropyl unit as a repeating part of the polymer chain.
As a pendant group: The alcohol could be attached to a pre-existing polymer with reactive side chains (e.g., poly(acrylic chloride)) via an esterification reaction. This would decorate the polymer with the functional dichlorophenylpropyl group.
These approaches could lead to the development of new materials with tailored properties for applications in electronics, specialty coatings, or as separation media in chromatography.
Diversification Strategies from the Core this compound Structure
The chemical reactivity of this compound allows for numerous structural modifications, enabling the creation of a diverse library of related compounds. These diversification strategies are key to exploring new applications and fine-tuning molecular properties.
Key reaction types for diversification include:
| Reaction Type | Reagents/Conditions | Resulting Structure | Potential Application |
| Oxidation | Potassium permanganate (B83412), PCC, etc. | Converts the secondary alcohol to the corresponding ketone, 1-(3,4-dichlorophenyl)propan-1-one. | Precursor for other reactions, synthesis of different derivatives. smolecule.com |
| Etherification | Williamson ether synthesis (e.g., NaH, alkyl halide) | Forms an ether by replacing the hydroxyl hydrogen with an alkyl or aryl group. | Modifies solubility and electronic properties. |
| Esterification | Acyl chloride or carboxylic acid (with catalyst) | Forms an ester at the hydroxyl position. | Can be used to create prodrugs or link the molecule to other scaffolds. mdpi.com |
| Nucleophilic Substitution | Mitsunobu reaction (e.g., DEAD, PPh₃, nucleophile) | Inverts the stereocenter and introduces a new functional group (e.g., azide, amine). | Access to different chiral building blocks. |
| Aromatic Substitution | Friedel-Crafts type reactions (on related, less deactivated rings) | Adds substituents to the aromatic ring (less feasible on the highly deactivated dichlorophenyl ring). nsf.gov | Creates analogs with different electronic properties. |
This interactive table summarizes the primary chemical transformations that can be applied to the this compound core to generate a wide array of derivatives.
Through these strategies, the core structure can be elaborated upon significantly. For example, the hydroxyl group can be replaced with an amino group to produce compounds like 3-amino-3-(3,4-dichlorophenyl)propan-1-ol, which itself is a valuable intermediate for further synthesis. These diversification pathways underscore the role of this compound as a foundational molecule for chemical innovation.
Q & A
Q. What are the recommended synthetic routes for 1-(3,4-dichlorophenyl)propan-1-ol, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves a multi-step approach:
Friedel-Crafts Acylation : React 3,4-dichlorobenzene with propionyl chloride in the presence of Lewis acids (e.g., AlCl₃) to form 1-(3,4-dichlorophenyl)propan-1-one .
Reduction : Reduce the ketone intermediate to the alcohol using NaBH₄ or LiAlH₄. For stereochemical control, asymmetric reduction catalysts (e.g., Corey-Bakshi-Shibata) may be employed .
Optimization Tips :
Q. How should researchers characterize this compound, and what spectroscopic data are critical?
Methodological Answer: Key characterization techniques include:
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
Methodological Answer:
- Solubility :
- Stability :
Advanced Research Questions
Q. How can computational methods predict the reactivity and biological interactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the hydroxyl group is a hydrogen-bond donor, critical for receptor binding .
- Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) using software like AutoDock Vina. Focus on binding affinity (ΔG) and key residues (e.g., Ser, His) .
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability and toxicity profiles .
Q. What strategies enable enantioselective synthesis of this compound, and how is stereochemistry validated?
Methodological Answer:
- Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-Ru complexes) during ketone reduction to achieve >90% enantiomeric excess (ee) .
- Chiral Chromatography : Validate ee via HPLC with chiral columns (e.g., Chiralpak AD-H, hexane/IPA mobile phase) .
- X-ray Crystallography : Resolve absolute configuration by co-crystallizing with a chiral derivatizing agent (e.g., Mosher’s acid) .
Q. How do structural modifications to this compound impact its physicochemical and biological properties?
Methodological Answer:
- Fluorination : Replace Cl with F to enhance metabolic stability (e.g., 3,3-difluoro analog in ). This reduces electron-withdrawing effects, altering logP and bioavailability .
- Hybrid Derivatives : Conjugate with benzodiazoles () to improve antimicrobial activity. Test via MIC assays against S. aureus and E. coli .
- Phenyl Substituents : Compare 3,4-dichloro vs. 2,4-dichloro isomers (). Use QSAR models to correlate substituent position with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
